Superior Resistance Suppression Profile: Clarithromycin vs. Azithromycin (AUC/MPC90 Ratio)
Clarithromycin demonstrates a markedly lower potential for selecting resistant Streptococcus pneumoniae strains compared to azithromycin. The key differentiator is the pharmacodynamic index AUC24/MPC90 (ratio of 24-hour drug exposure to the mutant prevention concentration for 90% of isolates), where a higher value correlates with a lower risk of resistance emergence [1].
| Evidence Dimension | AUC24/MPC90 Ratio (Resistance Selection Potential) |
|---|---|
| Target Compound Data | 96 |
| Comparator Or Baseline | Azithromycin: 0.85 |
| Quantified Difference | Clarithromycin's AUC24/MPC90 ratio is approximately 113 times higher than that of azithromycin. |
| Conditions | In vitro determination of MIC and MPC for 191 clinical isolates of S. pneumoniae; AUC24 values derived from published human pharmacokinetic data. |
Why This Matters
For scientific and procurement purposes, this data indicates a materially lower risk of selecting for resistant pneumococcal strains with clarithromycin, which is a critical consideration for empiric therapy selection and long-term antimicrobial stewardship programs.
- [1] Metzler K, Drlica K, Blondeau JM. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae. J Antimicrob Chemother. 2013 Mar;68(3):631-5. doi: 10.1093/jac/dks461. View Source
